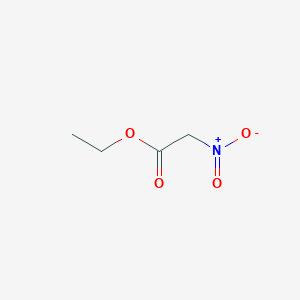














|
REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].[OH-].[K+].C([C:9]([O:11][CH2:12][CH3:13])=[O:10])#N.C([O-])=O.Cl>CS(C)=O>[N+:1]([CH2:4][C:9]([O:11][CH2:12][CH3:13])=[O:10])([O-:3])=[O:2] |f:1.2|
|


|
Name
|
three
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.08 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-]
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for a short period
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
topped with a nitrogen inlet
|
|
Type
|
STIRRING
|
|
Details
|
was stirred at ambient temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The magnesium sulfate was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
solvent evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |